

Application Notes & Protocols: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate |
| Cat. No.: | B1454621 |

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Introduction: A Versatile Scaffold for Complex Molecule Synthesis

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a uniquely functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. Its structure incorporates a piperidine core, a common motif in numerous pharmaceuticals, with orthogonal protecting groups and a versatile allyl moiety at a quaternary center. This combination allows for a wide range of selective chemical modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures.

The N-Boc (tert-butoxycarbonyl) group provides robust protection of the piperidine nitrogen, which can be readily removed under acidic conditions to allow for subsequent elaboration, such as N-alkylation or N-arylation. The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations. Crucially, the allyl group at the same position offers a reactive handle for a variety of powerful transformations, including oxidation, reduction, cross-coupling, and metathesis reactions.

These application notes will provide researchers, scientists, and drug development professionals with an in-depth guide to the potential applications of this compound. We will

explore its use as a key intermediate and provide detailed, field-proven protocols for its synthetic manipulation.

Core Applications in Synthetic Chemistry

The primary application of **1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate** is as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The piperidine scaffold is a well-established pharmacophore, and this building block provides a streamlined route to novel derivatives.

Key Synthetic Transformations & Strategic Advantages

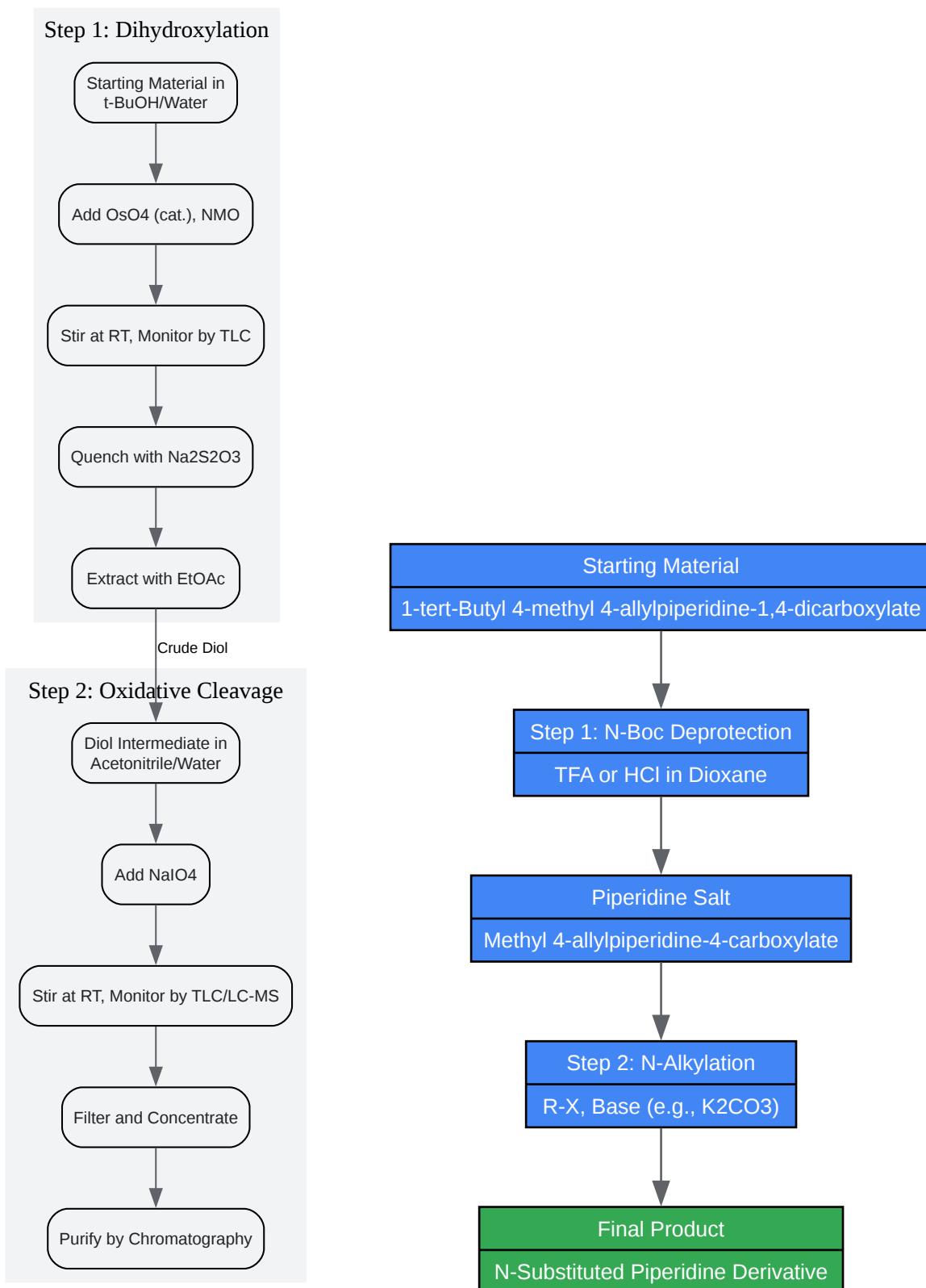
| Functional Group | Transformation | Strategic Advantage |
|-------------------|---|--|
| Allyl Group | Oxidative Cleavage | Access to C4-acetic acid or C4-aldehyde functionalities. |
| Heck Coupling | Introduction of aryl or vinyl substituents. | |
| Olefin Metathesis | Formation of new carbon-carbon bonds for macrocyclization or chain extension. | |
| N-Boc Group | Deprotection & N-functionalization | Allows for the introduction of various substituents on the piperidine nitrogen, a key step in modulating pharmacological activity. [1] [2] |
| Methyl Ester | Hydrolysis & Amide Coupling | Creation of diverse amide libraries for structure-activity relationship (SAR) studies. |

Experimental Protocols

Protocol 1: Oxidative Cleavage of the Allyl Group to a Carboxylic Acid

This protocol details the conversion of the C4-allyl group to a C4-carboxymethyl moiety via a two-step oxidation process. This transformation is fundamental for accessing derivatives with a key acidic functional group, often used to improve solubility or interact with biological targets.

Workflow Diagram:

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References

- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
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